Bisphenol AF

描述

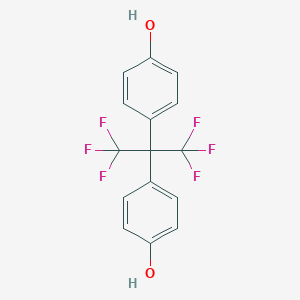

Structure

3D Structure

属性

IUPAC Name |

4-[1,1,1,3,3,3-hexafluoro-2-(4-hydroxyphenyl)propan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F6O2/c16-14(17,18)13(15(19,20)21,9-1-5-11(22)6-2-9)10-3-7-12(23)8-4-10/h1-8,22-23H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVMWEVVKGLCIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)(C(F)(F)F)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7037717 | |

| Record name | Bisphenol AF | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Other Solid | |

| Record name | Phenol, 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

400 °C[NTP; Chemical Information Profile for Bisphenol AF | |

| Record name | Bisphenol AF | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility in water: Negligible | |

| Record name | Bisphenol AF | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.447 gm/cu cm[NTP; Chemical Information Profile for Bisphenol AF | |

| Record name | Bisphenol AF | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Impurities in Commercial Products: o,p-monoadducts, o,p-bisphenol AF, bis-hexafluoroacetone, trimer, phenol, hydrofluoric acid, and water (technical grade); fluoride, color (APHA), methanol insolubles (at 105 °C), phenol, and water. | |

| Record name | Bisphenol AF | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to light gray powder | |

CAS No. |

1478-61-1 | |

| Record name | Bisphenol AF | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1478-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisphenol AF | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001478611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisphenol AF | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bisphenol AF | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]diphenol; bisphenol AF | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISPHENOL AF | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OH7IX8A37J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bisphenol AF | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

159- 162 °C | |

| Record name | Bisphenol AF | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Bisphenol AF CAS number and physicochemical properties.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol AF (BPAF), with the CAS Number 1478-61-1 , is a fluorinated analog of Bisphenol A (BPA).[1][2][3][4] Structurally, the two methyl groups in BPA are replaced by trifluoromethyl (CF3) groups in BPAF.[1] This modification significantly alters its physicochemical and biological properties, leading to its use in specialized applications and raising distinct toxicological concerns. BPAF is utilized as a cross-linking agent in the production of fluoroelastomers and as a monomer in the synthesis of specialty polymers, such as polyimides and polycarbonates, valued for their thermal stability and chemical resistance.[2] However, like BPA, this compound is recognized as an endocrine-disrupting chemical (EDC), exhibiting potent interactions with estrogen receptors, which warrants a thorough understanding of its molecular mechanisms of action.[2][5] This technical guide provides an in-depth overview of the physicochemical properties, experimental protocols for its synthesis and analysis, and the key signaling pathways it modulates.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline powder.[6] A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 1478-61-1 | [1][2][3][4] |

| Molecular Formula | C₁₅H₁₀F₆O₂ | [6] |

| Molecular Weight | 336.23 g/mol | [3][6] |

| Melting Point | 159-163 °C | [6] |

| Boiling Point | 400 °C | [6] |

| Water Solubility | Negligible/Insoluble | [6][7] |

| Appearance | White to light gray powder/crystals | [6] |

| pKa | 8.74 ± 0.10 (Predicted) | [7] |

| LogP | 2.79 at 20°C | [7] |

| Synonyms | 4,4'-(Hexafluoroisopropylidene)diphenol, 2,2-Bis(4-hydroxyphenyl)hexafluoropropane, Hexafluorobisphenol A | [3] |

Experimental Protocols

Detailed methodologies for the synthesis, analysis, and biological assessment of this compound are crucial for reproducible research. The following sections provide step-by-step protocols for key experiments.

Synthesis of this compound

The synthesis of this compound typically involves the condensation reaction of phenol with hexafluoroacetone (HFA), often in the presence of an acid catalyst. The following is a representative one-step synthesis protocol adapted from the literature.[8]

Materials:

-

Phenol

-

Hexafluoroacetone trihydrate (HFA·3H₂O)

-

Methanesulfonic acid (catalyst)

-

Dichloromethane (or other suitable organic solvent like a dimethylbenzene and ether mixture)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Nitrogen gas

-

Three-necked flask, condenser, and other standard laboratory glassware

Procedure:

-

In a three-necked flask, add phenol (e.g., 0.2 mol) and hexafluoroacetone trihydrate (e.g., 0.02 mol).

-

Slowly add the methanesulfonic acid catalyst (e.g., 0.02 mol of trifluoromethanesulfonic acid).

-

Purge the flask with nitrogen gas to displace the air.

-

Heat the reaction mixture to 90-180°C and maintain the reaction for 15-60 hours with stirring.

-

After the reaction is complete, cool the mixture and add an organic solvent (e.g., 10 mL of dichloromethane or a dimethylbenzene and ether mixture) and stir.

-

Wash the organic phase three times with water and then extract.

-

Combine the organic phases and neutralize with a sodium bicarbonate solution.

-

Dry the organic phase with anhydrous sodium sulfate.

-

Remove the organic solvent and any unreacted phenol by distillation to obtain the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

HPLC is a common analytical technique for the quantification of this compound in various matrices. The following is a general HPLC method that can be adapted for BPAF analysis.[9][10][11][12][13]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV or fluorescence detector.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50mm, 2.2µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A common starting point is a 65:35 (v/v) mixture of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 0.2-1.0 mL/minute.

-

Injection Volume: 2-20 µL.

-

Detection: UV detection at approximately 275 nm or fluorescence detection.

-

Column Temperature: 25°C.

Sample Preparation:

-

Prepare stock solutions of this compound (e.g., 1000 mg/L) in a suitable solvent like methanol.

-

Prepare a series of working standards by diluting the stock solution to create a calibration curve (e.g., 0.1 to 100 µg/L).

-

For experimental samples, extract this compound using an appropriate method such as solid-phase extraction (SPE) or liquid-liquid extraction, depending on the sample matrix.

-

Reconstitute the final extract in the mobile phase before injection.

Luciferase Reporter Gene Assay for Estrogenic Activity

This assay is widely used to assess the estrogenic activity of compounds by measuring the induction of a luciferase reporter gene under the control of an estrogen response element (ERE).[14][15][16][17][18]

Materials:

-

A suitable cell line expressing estrogen receptors (e.g., MCF-7 or T47D).

-

A reporter plasmid containing an ERE-driven luciferase gene.

-

A control plasmid (e.g., expressing Renilla luciferase) for normalization.

-

Cell culture medium, fetal bovine serum (FBS), and charcoal-stripped FBS.

-

Transfection reagent.

-

Luciferase assay reagents.

-

Luminometer.

Procedure:

-

Culture the cells in the appropriate medium. For the experiment, switch to a medium containing charcoal-stripped FBS to remove endogenous estrogens.

-

Seed the cells in 96-well plates and allow them to attach overnight.

-

Transfect the cells with the ERE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

After transfection, expose the cells to various concentrations of this compound (and positive and negative controls) for 24-48 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate assay reagents.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Analyze the dose-response relationship to determine the estrogenic potency of this compound.

T47D-KBluc Estrogen Receptor Transcriptional Activation Assay

The T47D-KBluc cell line is a stable cell line that contains a luciferase reporter gene driven by an estrogen-responsive element, making it a convenient tool for screening for estrogenic activity.[1][19][20][21][22][23]

Materials:

-

T47D-KBluc cells.

-

RPMI 1640 medium (phenol red-free).

-

Dextran-coated charcoal-stripped fetal bovine serum (DCC-FBS).

-

This compound and control compounds.

-

96-well luminometer plates.

-

Luciferase assay system.

-

Luminometer.

Procedure:

-

Maintain T47D-KBluc cell cultures in RPMI 1640 growth medium supplemented with 10% FBS.

-

For the assay, withdraw cells from the regular medium and culture them in a withdrawal medium containing 10% DCC-FBS for at least one week to remove residual estrogens.

-

Seed the cells at a density of 10,000 cells per well in a 96-well luminometer plate in a medium containing 5% DCC-FBS and incubate overnight.

-

Prepare dosing solutions of this compound and control compounds by diluting stock solutions in the 5% DCC-FBS medium. The final vehicle concentration should not exceed 0.1%.

-

Replace the medium on the cells with the dosing solutions and incubate for 24 hours.

-

Visually assess cell viability.

-

Wash the cells, lyse them, and measure the luciferase activity using a luminometer.

-

Analyze the dose-response data to evaluate the estrogenic activity of this compound.

Signaling Pathways Modulated by this compound

This compound exerts its endocrine-disrupting effects primarily through its interaction with estrogen signaling pathways. It has been shown to be an agonist for Estrogen Receptor α (ERα) and an antagonist for Estrogen Receptor β (ERβ).[2] Furthermore, BPAF can activate non-genomic signaling through the G protein-coupled estrogen receptor (GPER).[5][24][25][26][27][28][29]

Estrogen Receptor (ER) Signaling Pathway

The classical estrogen receptor signaling pathway involves the binding of a ligand to ERα or ERβ in the cytoplasm or nucleus. This binding triggers a conformational change, dimerization of the receptor, and translocation to the nucleus where it binds to estrogen response elements (EREs) on the DNA, leading to the regulation of target gene transcription. BPAF acts as a full agonist for ERα, initiating this cascade, while it can act as an antagonist for ERβ, blocking the effects of endogenous estrogens.

G Protein-Coupled Estrogen Receptor (GPER) Signaling Pathway

This compound can also initiate rapid, non-genomic signaling through the G protein-coupled estrogen receptor (GPER), which is a membrane-bound receptor.[5][24][25][26][27][28][29] This pathway involves the activation of downstream signaling cascades, including the PI3K/Akt and MAPK/Erk pathways, leading to cellular responses such as proliferation and migration.[5][29]

Conclusion

This technical guide provides a detailed overview of this compound, including its CAS number, physicochemical properties, and its role as an endocrine disruptor. The provided experimental protocols for synthesis, HPLC analysis, and biological assays offer a foundation for researchers in the fields of toxicology, pharmacology, and drug development. The diagrams of the estrogen receptor and GPER signaling pathways illustrate the molecular mechanisms through which BPAF exerts its biological effects. A thorough understanding of these aspects is essential for assessing the risks associated with BPAF exposure and for the development of safer alternatives.

References

- 1. edlists.org [edlists.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. 双酚 AF analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 4. CAS 1478-61-1: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound exerts estrogenic activity in MCF-7 cells through activation of Erk and PI3K/Akt signals via GPER signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C15H10F6O2 | CID 73864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 1478-61-1 [chemicalbook.com]

- 8. CN101747158A - One-step preparation method of this compound - Google Patents [patents.google.com]

- 9. Bisphenol A, S, & F Analyzed with HPLC - AppNote [mtc-usa.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Determination of bisphenol a migration from food packaging by dispersive liquid-liquid microextraction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 4.5. Reporter Gene Assay [bio-protocol.org]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. Estrogen Receptor Subtype-mediated Luciferase Reporter Gene Assays for Determining (anti) Estrogen Effect ofChemicals [jsu-mse.com]

- 19. academic.oup.com [academic.oup.com]

- 20. Development and characterization of a cell line that stably expresses an estrogen-responsive luciferase reporter for the detection of estrogen receptor agonist and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. [PDF] Development of a stably transfected estrogen receptor-mediated luciferase reporter gene assay in the human T47D breast cancer cell line. | Semantic Scholar [semanticscholar.org]

- 23. Cellosaurus cell line T47D-KBluc (CVCL_K229) [cellosaurus.org]

- 24. This compound and Bisphenol B Exert Higher Estrogenic Effects than Bisphenol A via G Protein-Coupled Estrogen Receptor Pathway [pubmed.ncbi.nlm.nih.gov]

- 25. Bisphenol A Induces Gene Expression Changes and Proliferative Effects through GPER in Breast Cancer Cells and Cancer-Associated Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

- 28. This compound Promoted the Growth of Uterus and Activated Estrogen Signaling Related Targets in Various Tissues of Nude Mice with SK-BR-3 Xenograft Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol AF (BPAF), chemically known as 4,4'-(hexafluoroisopropylidene)diphenol, is a fluorinated analog of bisphenol A (BPA). The replacement of two methyl groups with trifluoromethyl groups imparts unique properties to BPAF, leading to its use in specialized, high-performance industrial applications. This technical guide provides an in-depth overview of the primary industrial uses of BPAF, its fundamental properties, relevant experimental protocols, and its interaction with key biological signaling pathways.

Primary Industrial Applications

This compound's primary industrial value lies in its role as a specialized monomer for high-performance polymers and as a crosslinking agent for fluoroelastomers. The incorporation of the hexafluoroisopropylidene group enhances chemical resistance, thermal stability, and mechanical properties of the resulting materials.

Monomer for High-Performance Polymers

BPAF serves as a monomer in the synthesis of a variety of specialty polymers, including:

-

Polyimides: These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for applications in the aerospace and electronics industries.

-

Polyamides and Polyesters: BPAF is used to create specialty polyamides and polyesters with enhanced thermal and mechanical properties.

-

Polycarbonate Copolymers: Incorporation of BPAF into polycarbonate chains can improve the polymer's thermal resistance and other physical properties compared to standard BPA-based polycarbonates.

-

Other Specialty Polymers: BPAF is also utilized in the production of other advanced polymers for applications such as gas-permeable membranes, plastic optical fibers, and waveguides.

These BPAF-containing polymers are often found in high-temperature composites and electronic materials.

Crosslinking Agent for Fluoroelastomers

BPAF is a crucial component in the curing or vulcanization of certain types of fluoroelastomers (FKM). It is used as a crosslinking agent, often in combination with an accelerator such as a phosphonium salt, to create a robust, three-dimensional polymer network. This process imparts excellent thermal stability and chemical resistance to the fluoroelastomer, making it suitable for demanding applications in seals, gaskets, and hoses, particularly in the automotive and aerospace industries.

Quantitative Data

Physical and Chemical Properties of this compound

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Chemical Formula | C₁₅H₁₀F₆O₂ |

| Molar Mass | 336.23 g/mol |

| Appearance | White to light-gray powder |

| Melting Point | 160 - 163 °C |

| Boiling Point | 400 °C |

| Density | 1.447 g/cm³ |

| Solubility in Water | Negligible |

| CAS Number | 1478-61-1 |

Data sourced from

Experimental Protocols

Synthesis of BPAF-Based Polycarbonate via Interfacial Polymerization

This protocol describes a representative laboratory-scale synthesis of a polycarbonate from this compound and phosgene using an interfacial polymerization method.

Materials:

-

This compound (BPAF)

-

Phosgene (or a phosgene substitute like triphosgene)

-

Dichloromethane (CH₂Cl₂)

-

Sodium hydroxide (NaOH)

-

Phase-transfer catalyst (e.g., a tertiary amine)

-

Hydrochloric acid (HCl)

-

Methanol

Procedure:

-

Aqueous Phase Preparation: Dissolve this compound and a stoichiometric amount of sodium hydroxide in water to form the sodium salt of BPAF.

-

Organic Phase Preparation: Prepare a solution of phosgene in a chlorinated organic solvent like dichloromethane.

-

Polymerization:

-

Combine the aqueous and organic phases in a reaction vessel equipped with a mechanical stirrer.

-

Add a phase-transfer catalyst to the mixture.

-

Stir the biphasic mixture vigorously at ambient temperature. The polymerization occurs at the interface between the two liquid layers.

-

-

Work-up:

-

After the reaction is complete, separate the organic layer containing the polycarbonate.

-

Wash the organic layer sequentially with a dilute hydrochloric acid solution and then with water to remove unreacted monomers and salts.

-

-

Polymer Precipitation and Purification:

-

Precipitate the polycarbonate from the organic solution by adding it to a non-solvent, such as methanol, under vigorous stirring.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with fresh methanol to remove any remaining impurities.

-

-

Drying: Dry the purified polycarbonate in a vacuum oven at an elevated temperature to remove residual solvents.

Curing of Fluoroelastomer with this compound

This protocol outlines a general procedure for the vulcanization of a fluoroelastomer using a this compound cure system.

Materials:

-

Fluoroelastomer gum (FKM)

-

This compound (curative)

-

Benzyltriphenylphosphonium chloride (accelerator)

-

Acid acceptor (e.g., calcium hydroxide, magnesium oxide)

-

Fillers (e.g., carbon black)

-

Processing aids

Procedure:

-

Compounding:

-

On a two-roll mill or in an internal mixer (like a Banbury mixer), thoroughly mix the fluoroelastomer gum with the this compound, phosphonium salt accelerator, acid acceptor(s), fillers, and any other processing aids.

-

Continue mixing until a homogeneous compound is achieved.

-

-

Shaping:

-

The compounded fluoroelastomer can be shaped into the desired form using techniques such as compression molding, injection molding, or extrusion.

-

-

Curing (Vulcanization):

-

Place the shaped compound in a heated press or oven.

-

Apply heat and pressure according to the specific requirements of the fluoroelastomer grade and the desired properties of the final product. A typical press cure might be conducted at 170-200°C for a specified duration.

-

-

Post-Curing:

-

For optimal properties, a post-curing step is often employed. This involves heating the cured article in an oven at a higher temperature (e.g., 200-250°C) for an extended period (e.g., several hours). This step helps to complete the crosslinking reactions and remove any volatile byproducts.

-

Signaling Pathways and Biological Interactions

This compound is recognized as an endocrine-disrupting chemical that can interact with various biological signaling pathways. Its effects are of particular interest to researchers in toxicology and drug development.

BPAF-Mediated GPER Signaling

Recent studies have shown that BPAF can exert estrogenic effects through the G protein-coupled estrogen receptor (GPER). This interaction can trigger downstream signaling cascades, including the PI3K/Akt and Erk/MAPK pathways. Activation of these pathways can, in turn, influence the expression of genes involved in cell proliferation, such as c-Myc and Cyclin D1.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and characterization of a BPAF-based polymer, a common process in materials science research and development.

An In-depth Technical Guide to the Environmental Fate and Degradation of Bisphenol AF (BPAF)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol AF (BPAF), a structural analogue of bisphenol A (BPA), has seen increasing use in the production of polycarbonates, polyesters, and other polymers due to restrictions on BPA. However, the presence of trifluoromethyl groups in its structure raises concerns about its environmental persistence and potential toxicity. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and degradation of BPAF, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways to support further research and risk assessment.

Physicochemical Properties of BPAF

Understanding the fundamental physicochemical properties of BPAF is essential for predicting its behavior and distribution in the environment. BPAF is a white to light-gray powder with a relatively low water solubility and a high octanol-water partition coefficient (log Kow), indicating a tendency to partition into organic matter in soil and sediment.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₀F₆O₂ | |

| Molecular Weight | 336.23 g/mol | |

| Melting Point | 160-163 °C | [1][2] |

| Water Solubility | ~209 mg/L at 21.5 °C | [3] |

| log Kow | 4.64 ± 0.10 | [3] |

| Vapor Pressure | 0 Pa at 20 °C | [2] |

Environmental Fate and Degradation Pathways

BPAF is subject to both abiotic and biotic degradation processes in the environment, leading to a variety of transformation products. While more persistent than BPA, BPAF is not completely recalcitrant.

Abiotic Degradation

Photodegradation: BPAF can be degraded through photocatalysis, particularly in the presence of titanium dioxide (TiO₂). This process involves the generation of highly reactive hydroxyl radicals that attack the BPAF molecule, leading to its mineralization.

Chlorination: In water treatment processes, BPAF can react with chlorine, leading to the formation of various chlorinated derivatives. The rate of this degradation is pH-dependent.

Biotic Degradation

Aerobic Soil Degradation: In aerobic soil environments, BPAF undergoes microbial degradation. The half-life of BPAF in soil can vary significantly depending on the soil type and microbial community present. Studies have reported half-lives ranging from approximately 25 to 110 days.[1][4]

Co-metabolic Biotransformation: Some microorganisms, such as those from the Sphingomonas genus, can degrade BPAF through co-metabolism, where the degradation of BPAF is facilitated by the presence of a primary growth substrate like BPA.[5] This process typically involves hydroxylation of the phenolic rings followed by ring cleavage.

Quantitative Data on BPAF Degradation

The following tables summarize key quantitative data on the degradation of BPAF from various studies, providing a basis for comparison and further analysis.

Table 1: Half-lives of BPAF in Soil

| Soil Type | Half-life (days) | Initial BPAF Concentration | Temperature (°C) | Reference |

| Forest Soil | 32.6 | 100 µg/kg | 22 ± 2 | [1] |

| Farm Soil | 24.5 | 100 µg/kg | 22 ± 2 | [1] |

| Agricultural Soil 1 | 35 | 0.5 µg/g | 25 | [4] |

| Agricultural Soil 2 | 110 | 0.5 µg/g | 25 | [4] |

Table 2: Kinetic Data for BPAF Degradation

| Degradation Process | Rate Constant (k) | Conditions | Reference |

| Chlorination (pH 5.3-11.7) | 1.0–175.5 M⁻¹s⁻¹ (second-order) | Temperature: 25 ± 1.8 °C | [3] |

| Solar-assisted Electrooxidation | 0.017 ± 0.002 min⁻¹ (pseudo-first-order) | Irradiation intensity: 500 mW cm⁻² | [2] |

Degradation Pathways and Metabolites

The degradation of BPAF proceeds through several key transformation pathways, resulting in a range of intermediate and final products.

Biotic Degradation Pathway

Microbial degradation of BPAF, particularly through co-metabolism, often initiates with the hydroxylation of one or both of the phenolic rings. This is followed by either ortho- or meta-cleavage of the aromatic ring, leading to the formation of aliphatic carboxylic acids that can be further mineralized to CO₂ and water. Other identified biotic transformation products include O-methylated derivatives (mono- and dimethyl ethers) and sulfate conjugates.[4]

Abiotic Degradation Pathway

Photocatalytic degradation of BPAF primarily involves the attack of hydroxyl radicals, leading to the breakdown of the aromatic rings and eventual mineralization. In chlorination processes, the primary transformation products are chlorinated BPAF derivatives.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the study of BPAF degradation.

Aerobic Soil Degradation Microcosm Study

This protocol is adapted from methodologies described in studies of organic contaminant degradation in soil.

1. Soil Collection and Preparation:

-

Collect topsoil (0-15 cm) from the desired location.

-

Air-dry the soil at room temperature and sieve through a 2 mm mesh to remove large debris and ensure homogeneity.

-

Characterize the soil for properties such as pH, organic carbon content, texture (sand, silt, clay content), and microbial biomass.

-

For sterile controls, autoclave a portion of the sieved soil at 121 °C for 1 hour on three consecutive days.

2. Microcosm Setup:

-

Weigh a known amount of soil (e.g., 50 g dry weight equivalent) into sterile glass flasks or jars.

-

Adjust the soil moisture to a specific percentage of its water-holding capacity (e.g., 60%) with sterile deionized water.

-

Prepare a stock solution of BPAF in a suitable solvent (e.g., methanol).

-

Spike the soil with the BPAF stock solution to achieve the desired initial concentration (e.g., 1-10 mg/kg). Ensure the solvent volume is minimal and allow it to evaporate in a fume hood before sealing the microcosms.

-

Seal the microcosms with caps that allow for gas exchange (e.g., fitted with a Teflon-lined septum or a loose-fitting lid).

-

Incubate the microcosms in the dark at a constant temperature (e.g., 25 °C).

3. Sampling and Analysis:

-

At predetermined time intervals (e.g., 0, 7, 14, 30, 60, 90, 120, 180 days), destructively sample triplicate microcosms for each treatment (live soil and sterile control).

-

For each sample, extract a subsample of soil (e.g., 10 g) with an appropriate solvent system (e.g., acetonitrile/water mixture) using techniques such as sonication or accelerated solvent extraction (ASE).

-

Centrifuge the extract and filter the supernatant.

-

Analyze the extract for the concentration of BPAF and its potential metabolites using a validated analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Mineralization can be assessed by trapping evolved ¹⁴CO₂ if ¹⁴C-labeled BPAF is used.

Co-metabolic Biotransformation with Bacterial Enrichment Culture

This protocol is based on studies investigating the co-metabolic degradation of recalcitrant compounds.

1. Enrichment of BPA-Degrading Culture:

-

Inoculate a mineral salt medium (MSM) containing BPA as the sole carbon source with an environmental sample (e.g., activated sludge, contaminated soil).

-

The MSM should contain essential minerals and a buffer (e.g., phosphate buffer) to maintain a stable pH.

-

Incubate the culture under aerobic conditions (e.g., shaking at 150 rpm) at a controlled temperature (e.g., 30 °C).

-

Periodically transfer a small volume of the culture to fresh MSM with BPA to enrich for BPA-degrading microorganisms.

2. Co-metabolic Degradation Experiment:

-

Grow the enriched culture in MSM with BPA until it reaches the exponential growth phase.

-

Prepare experimental flasks containing the enriched culture in MSM with both BPA (as the growth substrate) and BPAF (as the co-metabolite) at known initial concentrations.

-

Include control flasks: a culture with only BPAF (to check for direct metabolism), and a sterile control with both BPA and BPAF (to check for abiotic degradation).

-

Incubate the flasks under the same conditions as the enrichment.

3. Sampling and Analysis:

-

At regular time intervals, collect samples from each flask.

-

Filter the samples to remove bacterial cells.

-

Analyze the filtrate for the concentrations of BPA and BPAF using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or fluorescence detector, or LC-MS/MS for higher sensitivity and specificity.

-

Metabolite identification can be performed using techniques like LC-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS).

Photocatalytic Degradation using TiO₂

This protocol is a generalized procedure for studying the photocatalytic degradation of organic pollutants in water.

1. Experimental Setup:

-

Use a photoreactor, which typically consists of a reaction vessel, a light source (e.g., a UV lamp or a solar simulator), and a cooling system to maintain a constant temperature.

-

The reaction vessel should be made of a material transparent to the light source's wavelength (e.g., quartz for UV light).

2. Degradation Experiment:

-

Prepare an aqueous solution of BPAF of a known concentration.

-

Add a specific amount of TiO₂ photocatalyst to the BPAF solution to create a suspension (e.g., 0.1-1.0 g/L).

-

Stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached between BPAF and the TiO₂ surface.

-

Turn on the light source to initiate the photocatalytic reaction.

3. Sampling and Analysis:

-

At various time points, withdraw samples from the reactor.

-

Immediately filter the samples through a syringe filter (e.g., 0.22 µm) to remove the TiO₂ particles.

-

Analyze the filtrate for the concentration of BPAF using HPLC or LC-MS/MS.

-

The degree of mineralization can be determined by measuring the Total Organic Carbon (TOC) of the solution over time.

Conclusion

The environmental fate of this compound is complex, involving multiple degradation pathways that are influenced by environmental conditions. While BPAF is more persistent than BPA, it is susceptible to both biotic and abiotic degradation processes. This guide provides a foundational understanding for researchers and professionals in the field, highlighting the key degradation mechanisms, summarizing important quantitative data, and detailing essential experimental protocols. Further research is needed to fully elucidate the complete degradation pathways, identify all transformation products, and assess their potential ecological risks. The methodologies and data presented herein serve as a valuable resource for designing and conducting future studies on the environmental behavior of BPAF and other emerging contaminants.

References

The Solubility Profile of Bisphenol AF: A Technical Guide for Researchers

An In-depth Examination of the Aqueous and Organic Solubility of a Prevalent Bisphenol A Replacement

For Immediate Release

This technical guide offers a comprehensive overview of the solubility of Bisphenol AF (BPAF), a fluorinated analog of Bisphenol A (BPA) used in the production of specialty polymers. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data on BPAF's solubility in aqueous and organic media, details relevant experimental protocols for its solubility determination, and visualizes its known biological signaling pathways.

Executive Summary

This compound [4,4'-(Hexafluoroisopropylidene)diphenol] is increasingly utilized as a substitute for Bisphenol A in various industrial applications. Consequently, understanding its physicochemical properties, particularly its solubility, is crucial for assessing its environmental fate, toxicological profile, and potential therapeutic or adverse biological interactions. This guide provides a consolidated resource on the solubility of BPAF, highlighting a notable scarcity of precise quantitative data in organic solvents within publicly accessible literature, while presenting detailed methodologies for its experimental determination and illustrating its complex interactions with key cellular signaling pathways.

Quantitative and Qualitative Solubility of this compound

While precise quantitative solubility data for this compound in many organic solvents remains elusive in peer-reviewed literature, a combination of qualitative descriptions and specific data points allows for a general understanding of its solubility profile. BPAF is generally characterized as having very low solubility in water and being soluble in several organic solvents.

Table 1: Aqueous Solubility of this compound

| Solvent | Solubility | Temperature | Notes |

| Water | 0.84 mg/L[1] | Not Specified | Determined without the use of a co-solvent. |

| Water | Negligible / Insoluble / Hardly Soluble[2] | Not Specified | Qualitative descriptions from various sources. |

Table 2: Organic Solvent Solubility of this compound

As of the latest literature review, specific quantitative solubility limits (e.g., in g/L or mg/mL) for this compound in common organic solvents are not widely published. The following table summarizes the available qualitative and semi-quantitative information.

| Solvent | Solubility Description | Notes |

| Methanol | Slightly soluble.[3][4] Sold as solutions of 100 µg/mL and 1000 µg/mL.[5][6][7][8] | The availability of commercial solutions at these concentrations indicates solubility at least up to 1 mg/mL, but the upper limit is not specified. |

| Ethanol | Easily soluble. | A qualitative assessment indicating good solubility, though no numerical value is provided. |

| Acetone | Easily soluble.[4] | A qualitative assessment indicating good solubility. |

| Toluene | Easily soluble.[4] | A qualitative assessment indicating good solubility. |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble.[3][4] | A qualitative assessment. |

| Carbon Tetrachloride | Slightly soluble.[4] | A qualitative assessment. |

| Ether | Easily soluble.[4] | A qualitative assessment. |

| Strong Alkali Solutions | Easily soluble.[4] | The phenolic hydroxyl groups of BPAF can be deprotonated in strong alkali, forming phenoxide salts which are more soluble in aqueous solutions. |

Experimental Protocols

Given the limited availability of quantitative data, researchers may need to determine the solubility of this compound experimentally. The following are detailed methodologies adapted from standard practices for phenolic compounds.

Protocol 1: Determination of Aqueous Solubility via Shake-Flask and UV-Vis Spectrophotometry

This method is a modification of the OECD Guideline 107 for Testing of Chemicals and is suitable for compounds with a chromophore, such as BPAF.

1. Materials:

-

This compound (analytical standard)

-

Reagent-grade water

-

UV-Vis Spectrophotometer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

2. Procedure:

-

Wavelength of Maximum Absorbance (λmax) Determination:

-

Prepare a dilute stock solution of BPAF in a suitable organic solvent (e.g., methanol) and then dilute it in water to a concentration well below its expected solubility.

-

Scan the solution from 200-400 nm to determine the λmax.

-

-

Calibration Curve Preparation:

-

Prepare a series of standard solutions of BPAF in water (using a small amount of co-solvent if necessary, which should be kept consistent across all standards and samples).

-

Measure the absorbance of each standard at the determined λmax.

-

Plot absorbance versus concentration to create a calibration curve.

-

-

Equilibration:

-

Add an excess amount of BPAF to a known volume of water in a flask.

-

Seal the flask and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Shake the flask for at least 48-72 hours to ensure equilibrium is reached. It is advisable to take measurements at 24, 48, and 72 hours to confirm that the concentration has plateaued.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the solution to stand undisturbed for at least 24 hours at the same constant temperature to allow undissolved solid to settle.

-

Carefully withdraw a sample from the clear supernatant.

-

Centrifuge the sample to further remove any suspended particles.

-

Filter the supernatant through a 0.45 µm syringe filter.

-

Measure the absorbance of the filtered, saturated solution at λmax. If necessary, dilute the sample with water to bring the absorbance within the linear range of the calibration curve.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of BPAF in the saturated solution, accounting for any dilutions made.

-

Workflow for UV-Vis Spectrophotometric Solubility Determination.

Protocol 2: Determination of Organic Solvent Solubility via Shake-Flask and Gravimetric Analysis

This method is suitable for determining solubility in volatile organic solvents where the solute (BPAF) is not volatile.

1. Materials:

-

This compound (analytical standard)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance (± 0.0001 g)

-

Glass vials with screw caps

-

Drying oven

-

Desiccator

2. Procedure:

-

Equilibration:

-

Add an excess amount of BPAF to a known volume or mass of the organic solvent in a sealed glass vial.

-

Place the vial in a thermostatically controlled shaker at a constant temperature.

-

Agitate the mixture for at least 48 hours to reach equilibrium.

-

-

Sample Preparation:

-

After equilibration, centrifuge the vial to pellet the undissolved BPAF.

-

Carefully transfer a known mass or volume of the clear supernatant to a pre-weighed, clean, and dry evaporation dish.

-

-

Solvent Evaporation:

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the BPAF (e.g., 60-80°C). A gentle stream of nitrogen can be used to accelerate evaporation.

-

Periodically remove the dish from the oven, cool it to room temperature in a desiccator, and weigh it.

-

Repeat the drying and weighing process until a constant mass is achieved, indicating all solvent has been removed.

-

-

Calculation:

-

The final constant mass is the mass of BPAF that was dissolved in the known mass or volume of the solvent.

-

Calculate the solubility in units such as g/100g solvent or g/100mL solvent.

-

References

- 1. edlists.org [edlists.org]

- 2. This compound | C15H10F6O2 | CID 73864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 83558-87-6,2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane | lookchem [lookchem.com]

- 4. 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane | 83558-87-6 [chemicalbook.com]

- 5. achemtek.com [achemtek.com]

- 6. This compound (unlabeled) 100 µg/mL in methanol - Cambridge Isotope Laboratories, ULM-9779-1.2 [isotope.com]

- 7. This compound (ring-¹³Cââ, 99%) 100 µg/mL in methanol - Cambridge Isotope Laboratories, CLM-9776-1.2 [isotope.com]

- 8. accustandard.com [accustandard.com]

A Preliminary Investigation into the Binding Affinity of Bisphenol AF for Estrogen Receptors

Affiliation: Google Research

Abstract

Bisphenol AF (BPAF), a structural analog of bisphenol A (BPA), is increasingly used in the manufacturing of polymers, raising concerns about its potential as an endocrine-disrupting chemical (EDC). This document provides a technical overview of the preliminary investigations into BPAF's binding affinity for human estrogen receptors, ERα and ERβ. We summarize quantitative binding data from key studies, detail the experimental protocols used to obtain this data, and illustrate the associated biological and experimental pathways. The evidence indicates that BPAF binds strongly to both estrogen receptors, often with a preference for ERβ, and acts as a full agonist for ERα but a specific antagonist for ERβ.[1][2][3] This dual activity underscores the complexity of its endocrine-disrupting potential.

Introduction

Estrogen receptors (ERs) are critical nuclear hormone receptors that mediate the physiological effects of the endogenous estrogen, 17β-estradiol (E2). There are two primary subtypes, ERα and ERβ, which can form homo- or heterodimers to regulate gene transcription through genomic signaling pathways.[4] Certain environmental compounds, known as xenoestrogens, can mimic E2 by binding to ERs, potentially disrupting normal endocrine function.

This compound (BPAF) is a fluorinated derivative of BPA used in specialty polymers for its enhanced thermal and chemical stability.[3] However, its structural similarity to E2 and BPA suggests it may interact with estrogen receptors.[5] Initial studies have confirmed that BPAF binds with significant affinity to both ERα and ERβ, often more potently than BPA itself, and modulates their activity.[1][6][7] This guide synthesizes the foundational data and methodologies used to characterize these interactions.

Quantitative Binding Affinity Data

The binding affinity of BPAF for estrogen receptors is typically quantified using competitive binding assays, which measure the concentration of the compound required to inhibit the binding of a radiolabeled ligand (like [³H]17β-estradiol) by 50% (IC50). Lower IC50 values indicate higher binding affinity.

Table 1: Competitive Binding Affinity (IC50) of BPAF for Estrogen Receptors

| Compound | Receptor | IC50 (nM) | Species | Reference |

| This compound (BPAF) | ERα | 53.4 | Human | [1] |

| ERβ | 18.9 | Human | [1] | |

| 17β-Estradiol (E2) | ERα | ~0.88 | Human | [8] |

| ERβ | ~0.5 | Human | Not explicitly stated, inferred | |

| Bisphenol A (BPA) | ERα | 1,030 | Human | [1] |

| ERβ | 900 | Human | [1] |

Data compiled from multiple independent assays as reported in the cited literature.

As shown in Table 1, BPAF demonstrates a significantly higher binding affinity for both estrogen receptors compared to BPA.[1] Notably, BPAF's affinity for ERβ is approximately three times stronger than for ERα.[1][3]

Estrogen Receptor Signaling Pathways

BPAF can influence estrogenic activity through both genomic and non-genomic pathways.

Genomic Signaling Pathway

The classical, genomic pathway involves the binding of a ligand to ERs within the cell. This binding event triggers a conformational change, receptor dimerization, and translocation to the nucleus. The receptor-ligand complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating gene transcription.[4][9] BPAF has been shown to be a full agonist for ERα, meaning it activates this pathway, but it acts as a potent antagonist for ERβ, blocking the activity of endogenous estrogens.[1][3]

Non-Genomic Signaling Pathway

BPAF can also initiate rapid, non-genomic signaling cascades. These actions are often mediated by a G protein-coupled estrogen receptor (GPER) located on the cell membrane.[4][10] Activation of GPER can trigger downstream pathways, such as the Src/MEK/ERK1/2 cascade, leading to cellular responses like proliferation, independent of nuclear gene transcription.[2][10][11]

Experimental Protocols

The characterization of BPAF's interaction with estrogen receptors relies on standardized in vitro assays.

Competitive Radioligand Binding Assay

This assay directly measures the ability of a test compound (BPAF) to compete with a radiolabeled ligand (e.g., [³H]17β-estradiol) for binding to a specific receptor (ERα or ERβ).

Objective: To determine the binding affinity (IC50) of a test compound for a receptor.

Methodology:

-

Preparation of Receptor Source: Recombinant human ERα or ERβ protein or cytosol extracts from tissues rich in ERs (e.g., rat uterus) are prepared in a suitable buffer.[12]

-

Assay Setup: A constant concentration of the radioligand ([³H]17β-estradiol, typically 0.5-1.0 nM) and the receptor preparation are incubated with serially diluted concentrations of the unlabeled test compound (BPAF).[12]

-

Incubation: The mixture is incubated at a controlled temperature (e.g., 4°C) to allow the binding reaction to reach equilibrium.

-

Separation: Bound radioligand is separated from the free (unbound) radioligand. This is commonly achieved by adding a charcoal-dextran suspension, which adsorbs the small, free radioligand molecules, followed by centrifugation.

-

Quantification: The radioactivity in the supernatant, which represents the amount of ligand bound to the receptor, is measured using a liquid scintillation counter.

-

Data Analysis: The amount of bound radioactivity is plotted against the logarithm of the test compound concentration. The IC50 value is determined from the resulting dose-response curve.[12]

Reporter Gene Assay

This cell-based assay measures the functional consequence of a compound binding to a receptor, i.e., whether it acts as an agonist (activator) or antagonist (inhibitor).

Objective: To determine the functional activity (e.g., EC50 for agonists) of a test compound.

Methodology:

-

Cell Culture: A suitable human cell line (e.g., HeLa, MCF-7) is cultured.[9] These cells may endogenously express ERs or can be engineered to do so.[13]

-

Transfection: Cells are transiently or stably transfected with two plasmids:

-

Cell Treatment: The transfected cells are treated with various concentrations of the test compound (BPAF). A known agonist (e.g., E2) is used as a positive control.[9]

-

Incubation: Cells are incubated for 24-48 hours to allow for receptor activation, gene transcription, and translation of the reporter protein.[9]

-

Cell Lysis & Assay: The cells are lysed to release their contents. A specific substrate for the reporter enzyme (e.g., luciferin for luciferase) is added.[9]

-

Signal Detection: The resulting signal (e.g., luminescence) is measured with a luminometer. The signal intensity is proportional to the level of reporter gene expression and thus the estrogenic activity of the compound.[9]

-

Data Analysis: Dose-response curves are generated to determine the EC50 (the concentration that produces 50% of the maximal response).[8]

Conclusion

The preliminary data strongly indicate that this compound is a potent binder of both human estrogen receptor subtypes, with a preference for ERβ.[1] Its unique pharmacological profile, acting as a full agonist on ERα while antagonizing ERβ, highlights a complex mechanism of endocrine disruption that differs from that of BPA.[1][3] The experimental protocols detailed herein, namely competitive binding and reporter gene assays, are fundamental tools for characterizing these interactions. Further research is necessary to fully elucidate the physiological and toxicological consequences of BPAF exposure resulting from its dual receptor activity.

References

- 1. This compound Is a Full Agonist for the Estrogen Receptor ERα but a Highly Specific Antagonist for ERβ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-Induced Endogenous Transcription Is Mediated by ERα and ERK1/2 Activation in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound promotes estrogen receptor-positive breast cancer cell proliferation through amphiregulin-mediated crosstalk with receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Estrogen Receptor Subtype-mediated Luciferase Reporter Gene Assays for Determining (anti) Estrogen Effect ofChemicals [jsu-mse.com]

The Fluorinated Analogue: A Technical Deep Dive into the Discovery and Historical Context of Bisphenol AF

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery, synthesis, and biological impact of Bisphenol AF (BPAF), a fluorinated analogue of Bisphenol A (BPA). This whitepaper provides an in-depth analysis of BPAF's historical context, its synthesis methodologies, and a comparative look at its endocrine-disrupting properties relative to BPA, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Introduction: The Emergence of a Fluorinated Bisphenol

This compound (BPAF), chemically known as 2,2-bis(4-hydroxyphenyl)hexafluoropropane, is a fluorinated organic compound that emerged as a significant monomer in the production of high-performance polymers. Structurally similar to Bisphenol A (BPA), with the key difference being the substitution of two methyl groups with trifluoromethyl (CF3) groups, BPAF was developed to impart enhanced thermal stability, chemical resistance, and desirable mechanical properties to a variety of materials.[1][2] Its primary applications lie in its use as a curing or crosslinking agent for fluoroelastomers and as a monomer in the synthesis of specialty polymers such as polyimides, polyamides, polyesters, and polycarbonates used in the electronics, aerospace, and chemical industries.[3][4]

The development of BPAF can be understood within the broader historical context of polymer chemistry and the search for materials with superior performance characteristics. While BPA was first synthesized in 1891 and commercialized in the 1950s for the production of polycarbonate plastics and epoxy resins, the development of fluoropolymers in the mid-20th century created a demand for new monomers that could withstand harsh chemical and thermal environments.[5][6][7][8][9] The introduction of the hexafluoroisopropylidene group in BPAF offered a solution, significantly altering the molecule's properties compared to its well-known predecessor, BPA.

Discovery and Historical Development

While a singular, celebrated "discovery" of this compound is not as prominently documented as that of its analogue, BPA, its synthesis and investigation are rooted in the mid-20th century advancements in organofluorine chemistry. An early and pivotal publication detailing the synthesis of BPAF appeared in 1965 in the Journal of Organic Chemistry by A. F. Farah and I. Salyer. Their work described the acid-catalyzed condensation of phenol with hexafluoroacetone.

The motivation for developing BPAF and other fluorinated bisphenols was driven by the unique properties conferred by the fluorine atoms. The high electronegativity and stability of the carbon-fluorine bond lead to polymers with exceptional thermal and chemical stability, low flammability, and low surface energy. These characteristics made BPAF a valuable component in the formulation of fluoroelastomers and other high-performance plastics designed for demanding applications where conventional polymers would fail.

Synthesis of this compound

The synthesis of this compound is primarily achieved through the acid-catalyzed condensation reaction of phenol with hexafluoroacetone.[9] The overall reaction involves the electrophilic attack of the protonated hexafluoroacetone on two molecules of phenol, typically in the para position to the hydroxyl group.

Reaction Scheme:

2 C₆H₅OH + (CF₃)₂CO → (HOC₆H₄)₂C(CF₃)₂ + H₂O

Various acid catalysts can be employed, including strong mineral acids like sulfuric acid and hydrochloric acid, as well as solid acid catalysts such as ion-exchange resins.[10] The reaction conditions, including temperature, catalyst concentration, and the molar ratio of reactants, are crucial in determining the yield and selectivity of the desired p,p'-isomer of BPAF.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative example of a laboratory-scale synthesis of this compound.

Materials:

-

Phenol

-

Hexafluoroacetone trihydrate

-

Molecular sieve or other suitable catalyst (e.g., heteropoly acid)[10]

-

Organic solvent (e.g., 1,2-dichloroethane)[11]

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Nitrogen gas

Procedure:

-

In a three-necked flask equipped with a stirrer, condenser, and nitrogen inlet, dissolve phenol in an appropriate organic solvent under a nitrogen atmosphere.

-

Add hexafluoroacetone trihydrate to the solution.

-

Introduce the catalyst (e.g., a mixture of molecular sieve and heteropoly acid) to the reaction mixture.[10]

-

Heat the reaction mixture to a temperature between 120-200°C and maintain for 10-20 hours.[10]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the mixture to remove the catalyst.

-

The filtrate is then washed, and the organic phase is extracted with diethyl ether.

-

Dry the combined organic phases over anhydrous sodium sulfate.

-

Remove the solvent by distillation under reduced pressure.

-

The crude product can be further purified by column chromatography or recrystallization to obtain pure this compound.[10][11]

Data Presentation: Comparative Analysis of this compound and Bisphenol A

The structural differences between BPAF and BPA lead to distinct physical, chemical, and biological properties. The following tables summarize key quantitative data for a direct comparison.

Table 1: Physical and Chemical Properties

| Property | This compound (BPAF) | Bisphenol A (BPA) |

| CAS Number | 1478-61-1 | 80-05-7 |

| Molecular Formula | C₁₅H₁₀F₆O₂ | C₁₅H₁₆O₂ |

| Molecular Weight | 336.23 g/mol | 228.29 g/mol |

| Melting Point | 159-163 °C | 158-159 °C |

| Boiling Point | 400 °C | 220 °C (at 4 mmHg) |

| Water Solubility | Negligible | 120-300 mg/L |

| Appearance | White to light gray powder | White to light brown solid |

Table 2: Comparative Estrogenic Activity

| Assay | Cell Line | Endpoint | This compound (BPAF) | Bisphenol A (BPA) |

| ERα Binding Affinity (IC₅₀) | Recombinant human ERα | Competitive binding | 53.4 nM[1] | 1030 nM[1] |

| ERβ Binding Affinity (IC₅₀) | Recombinant human ERβ | Competitive binding | 18.9 nM[1] | 900 nM[1] |

| ERα Activation (EC₅₀) | HeLa cells | Luciferase reporter assay | 58.7 nM[1] | 317 nM[1] |

| ERβ Activation (EC₅₀) | MDA-MB-231 cells | Luciferase reporter assay | 6.87 nM[5] | 693 nM[1] |

| ERβ Activation (EC₅₀) | SK-BR-3 cells | Luciferase reporter assay | 2.58 nM[5] | - |

| Cell Viability (IC₅₀) | MCF-7 cells | MTT assay | 56 µM[12] | 45 µM[12] |

Signaling Pathways and Biological Effects

This compound, like BPA, is recognized as an endocrine-disrupting chemical (EDC) due to its interaction with nuclear hormone receptors, particularly the estrogen receptors ERα and ERβ.[8] However, studies have shown that BPAF exhibits a distinct profile of receptor interaction and downstream signaling compared to BPA.

BPAF demonstrates a significantly higher binding affinity for both ERα and ERβ than BPA.[1][13] Notably, BPAF acts as a full agonist for ERα, meaning it can activate the receptor to a similar extent as the endogenous hormone estradiol.[1][14] In contrast, its effect on ERβ is more complex, with some studies indicating it acts as a highly specific antagonist, blocking the receptor's activity.[1][14]

The activation of estrogen receptors by BPAF initiates a cascade of molecular events, leading to changes in gene expression and cellular behavior. This can occur through both genomic and non-genomic pathways.

Genomic Estrogen Signaling Pathway

In the classical genomic pathway, BPAF binds to ERα or ERβ in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, causing it to dimerize and translocate to the nucleus if not already there. The BPAF-ER complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activator or co-repressor proteins to modulate gene transcription.[15] This can lead to the altered expression of genes involved in cell proliferation, differentiation, and other physiological processes.

Non-Genomic Signaling Pathways

BPAF can also elicit rapid cellular responses through non-genomic pathways, often initiated at the cell membrane. It has been shown to activate G protein-coupled estrogen receptor (GPER), leading to downstream signaling cascades.[16][17] Activation of GPER can trigger the production of second messengers like cAMP and mobilize intracellular calcium.[16] Furthermore, BPAF has been demonstrated to activate the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways, which are critical regulators of cell growth, survival, and proliferation.[3][17][18] The activation of these pathways can occur independently of nuclear ERs and contributes to the overall biological effects of BPAF.

Conclusion

The development of this compound was a logical step in the advancement of polymer science, aiming to leverage the unique properties of fluorine to create high-performance materials. While it has proven successful in its intended industrial applications, its structural similarity to BPA has raised valid concerns about its potential as an endocrine disruptor. The available data indicates that BPAF is not an inert alternative to BPA. In fact, in several in vitro assays, BPAF demonstrates equal or even greater estrogenic activity. Its distinct interactions with ERα and ERβ, and its ability to activate both genomic and non-genomic signaling pathways, highlight the complexity of its biological effects. This technical guide underscores the importance of a thorough toxicological evaluation of all BPA analogues to ensure that efforts to mitigate the risks of one chemical do not inadvertently lead to the widespread use of another with a similar or more potent hazard profile. Further research is imperative to fully understand the in vivo consequences of BPAF exposure and to inform the development of genuinely safer alternatives in the future.

References

- 1. This compound Is a Full Agonist for the Estrogen Receptor ERα but a Highly Specific Antagonist for ERβ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bisphenol A activates EGFR and ERK promoting proliferation, tumor spheroid formation and resistance to EGFR pathway inhibition in estrogen receptor-negative inflammatory breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN117164437B - this compound preparation process - Google Patents [patents.google.com]

- 5. This compound as an activator of human estrogen receptor β1 (ERβ1) in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. US7132575B2 - Process for the synthesis of bisphenol - Google Patents [patents.google.com]

- 10. CN103553883A - Method for co-catalytic synthesis of this compound through molecular sieve and heteropoly acid - Google Patents [patents.google.com]

- 11. CN103102272A - Preparation method of 2,2-bis[(3-nitro-4-hydroxy)phenyl)-hexafluoropropane - Google Patents [patents.google.com]

- 12. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 13. Receptor-binding affinities of bisphenol A and its next-generation analogs for human nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Differential activity of BPA, BPAF and BPC on zebrafish estrogen receptors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound and Bisphenol B Exert Higher Estrogenic Effects than Bisphenol A via G Protein-Coupled Estrogen Receptor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound Promoted the Growth of Uterus and Activated Estrogen Signaling Related Targets in Various Tissues of Nude Mice with SK-BR-3 Xenograft Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Interaction of Bisphenol AF with Nuclear Hormone Receptors Beyond ERα and ERβ: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol AF (BPAF), or 4,4'-(hexafluoroisopropylidene)diphenol, is a structural analogue of Bisphenol A (BPA) utilized in the manufacturing of specialty polymers, fluoroelastomers, and polycarbonates for its enhanced thermal and chemical resistance.[1][2] While its interactions with the classical estrogen receptors, ERα and ERβ, are well-documented, a growing body of evidence reveals that BPAF, like other bisphenols, engages with a broader array of nuclear hormone receptors.[3][4] These off-target interactions can initiate diverse signaling cascades, potentially leading to complex endocrine-disrupting outcomes.

This technical guide provides a comprehensive overview of the current state of knowledge regarding BPAF's interactions with nuclear hormone receptors other than ERα and ERβ. It is designed to be a critical resource for researchers in toxicology, pharmacology, and drug development, offering quantitative data, detailed experimental methodologies, and visual representations of the key molecular pathways and workflows involved.

Androgen Receptor (AR)

BPAF consistently demonstrates anti-androgenic properties by directly interfering with Androgen Receptor (AR) signaling.

Nature of Interaction: Competitive Antagonism

BPAF acts as a competitive antagonist to the Androgen Receptor.[3] It does not activate AR-mediated transcription on its own but inhibits the activity induced by endogenous androgens like dihydrotestosterone (DHT) or synthetic agonists such as R1881.[3] This antagonistic action is achieved through direct competition for the androgen binding site within the AR ligand-binding domain (LBD).[3]

Quantitative Data: Binding and Functional Activity

The inhibitory potency of BPAF on the Androgen Receptor has been quantified in cell-based reporter gene assays.

| Parameter | Value | Cell Line | Assay Type | Reference |

| IC₅₀ | 1-2 µM | CV-1 | AR Luciferase Reporter Assay | [3] |

IC₅₀ (Half-maximal inhibitory concentration) reflects the concentration of BPAF required to inhibit 50% of the AR activation induced by an agonist.

Mechanism of Action and Downstream Effects

The antagonistic effect of BPAF on AR signaling involves multiple mechanisms beyond simple ligand competition. Upon binding, BPAF induces a distinct conformational change in the AR, leading to an altered profile of recruited coregulator proteins compared to when the receptor is bound by an agonist.[3]

-

Altered Coregulator Recruitment: In the presence of BPAF, the AR recruits a unique set of coregulator peptides. Studies using Micro Array for Real-time Coregulator Nuclear Receptor Interaction (MARCoNI) assays show that the BPAF-bound AR recruits 70-80% of the same coregulator peptides as the BPA-bound receptor, a profile that is distinct from that of the agonist R1881.[3] While specific coactivators like SRC-1 may be involved[5][6][7], BPAF, similar to BPA, may enhance the interaction between AR and corepressors such as the Silencing Mediator for Retinoid and Thyroid hormone Receptors (SMRT) and Nuclear Receptor Corepressor 1 (NCoR1).

-

Inhibition of Transcriptional Activity: By preventing the recruitment of essential coactivators and potentially recruiting corepressors, BPAF effectively inhibits the transcription of androgen-responsive target genes.[3] This has significant implications for the development and function of male reproductive tissues.[5]

Visualized Signaling Pathway and Experimental Workflow

Pregnane X Receptor (PXR)

BPAF is an activator of the human Pregnane X Receptor (PXR), a key regulator of xenobiotic metabolism.

Nature of Interaction: Agonism

BPAF functions as a potent agonist for the human PXR (hPXR).[4] Its activation of PXR suggests that BPAF can induce the expression of a wide range of genes involved in the metabolism and clearance of foreign substances and drugs.[4][8]

Quantitative Data: Functional Activity

While described as a potent agonist, specific EC₅₀ values for BPAF are not consistently reported. One study characterized it as a relatively weak PXR agonist compared to BPA.[4] Further quantitative analysis is required to establish a definitive potency.